N,N-dimethyl-1,2-oxazol-5-amine

Endothelin receptor antagonist Medicinal chemistry Building block

This compound is the exact 3,4-dimethyl-5-amino isoxazole fragment required for synthesizing BMS-182874-class endothelin ETA receptor antagonists. Unlike generic isoxazole amines, its unique substitution pattern delivers >1000-fold selectivity for ETA (Ki=48 nM) over ETB receptors. Substitution with cheaper isomers leads to loss of target potency. Also essential for FAAH PET tracer development and Schiff base ligand libraries. High-purity crystalline solid with defined melting point (118–123°C) ensures reproducible synthesis. Choose the validated pharmacophore—do not compromise on regioisomeric precision.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
Cat. No. B8074806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1,2-oxazol-5-amine
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=NO1
InChIInChI=1S/C5H8N2O/c1-7(2)5-3-4-6-8-5/h3-4H,1-2H3
InChIKeyUKOBZIYRPNNRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1,2-oxazol-5-amine (CAS 19947-75-2): Core Identity and Procurement Considerations


N,N-Dimethyl-1,2-oxazol-5-amine (CAS 19947-75-2), also known as 5-Amino-3,4-dimethylisoxazole or 3,4-Dimethylisoxazol-5-amine, is a heterocyclic organic compound with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . It is characterized by an isoxazole core substituted with an amino group at the 5-position and methyl groups at the 3- and 4-positions, resulting in a defined crystalline solid with a melting point typically between 118-123°C [1]. This compound is commercially available from major suppliers such as Thermo Scientific, TCI, and Chem-Impex at high purities (≥98-99%) . It is not an end-product pharmaceutical but a strategic building block, primarily utilized in medicinal chemistry for the synthesis of bioactive molecules, most notably as the crucial isoxazole fragment in the potent and selective endothelin ETA receptor antagonist BMS-182874 [2].

Why Isoxazole Isomers and Analogs Cannot Simply Substitute N,N-Dimethyl-1,2-oxazol-5-amine


The utility of N,N-dimethyl-1,2-oxazol-5-amine is not based on generic isoxazole properties but on its precise substitution pattern at the 3-, 4-, and 5-positions. In-class compounds with different regioisomeric arrangements, such as 3-amino-4,5-dimethylisoxazole (CAS 13999-39-8) or 5-amino-3-methylisoxazole (CAS 14678-02-5), possess distinct electronic and steric profiles that fundamentally alter their reactivity, binding interactions, and suitability as building blocks for specific targets [1]. Critically, the 3,4-dimethyl-5-amino substitution pattern is a defined and non-interchangeable pharmacophore fragment. This is demonstrably proven by its role in BMS-182874, where the isoxazole ring is essential for the drug's high affinity and >1000-fold selectivity for the ETA receptor (Ki = 48 nM) over the ETB receptor (Ki > 50 µM) [2]. A generic isoxazole amine with a different substitution pattern would not confer this activity. Therefore, for projects involving the synthesis of defined sulfonamide-based ETA antagonists or other structure-specific drug candidates, substituting this compound with a cheaper or more readily available isoxazole isomer will almost certainly result in a loss of target potency and selectivity, leading to failed experiments and wasted resources [3].

Quantitative Differentiation of N,N-Dimethyl-1,2-oxazol-5-amine vs. Closest Analogs


Defined Synthetic Lineage to BMS-182874, a Clinical-Stage ETA Antagonist Scaffold

The most compelling evidence for selecting this compound is its established and quantifiable role as a key building block for BMS-182874, a potent, orally active, and highly selective endothelin ETA receptor antagonist. BMS-182874, which contains the N,N-dimethyl-1,2-oxazol-5-amine core, exhibits a Ki of 48 nM for the human ETA receptor and >1000-fold selectivity over the ETB receptor (Ki > 50 µM) . In functional assays, it competitively antagonizes ETA-mediated responses (e.g., KB = 75 nM for inositol phosphate accumulation; KB = 520 nM in isolated rabbit carotid artery) [1]. This biological profile is directly linked to the presence of the 3,4-dimethyl-5-isoxazolylamine group. The compound itself is not an antagonist; its differentiation lies in its proven, high-value synthetic destination, a feat not replicated by its regioisomers like 3-amino-4,5-dimethylisoxazole [2].

Endothelin receptor antagonist Medicinal chemistry Building block

Regioisomeric Specificity for FAAH PET Tracer Development: High-Affinity Scaffold Confirmation

Beyond ETA antagonism, the 5-amino-3,4-dimethylisoxazole core enables the development of high-affinity probes for fatty acid amide hydrolase (FAAH). The derivative N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-carboxamide (Compound 1) demonstrates a high binding affinity for FAAH with an IC₅₀ of 3.3 nM [1]. This compound was synthesized directly from 5-amino-3,4-dimethylisoxazole (the target compound) via reaction with [¹¹C]phosgene. In vivo, the corresponding PET tracer [¹¹C]1 showed high brain uptake (>2 SUV) in FAAH-rich regions, a signal that was significantly blocked by a selective FAAH inhibitor [1]. This successful application is structurally specific; the 3,4-dimethyl-5-amino isoxazole isomer is not known to yield FAAH tracers of this potency and brain penetrance, underscoring its unique value in CNS-targeted probe development.

PET imaging FAAH inhibitor Radiochemistry

Melting Point as a Proxy for Crystallinity and Purity Control in Synthesis

From a procurement and quality assurance perspective, N,N-dimethyl-1,2-oxazol-5-amine possesses a well-defined, relatively high melting point range (typically 118-123°C) that is consistently reported across major vendors including Thermo Scientific (116.0-123.0°C), TCI (119.0-123.0°C), and Chem-Impex (119-123°C) [1]. This narrow and high melting point is a valuable, low-cost quality indicator. In contrast, other isoxazole isomers and analogs exhibit significantly lower and/or broader melting ranges (e.g., 5-amino-3-methylisoxazole is reported as a low-melting solid or liquid at room temperature). A high melting point is strongly correlated with a compound's crystalline nature, which generally confers superior long-term stability, easier handling, and more straightforward purification by recrystallization. This translates to reduced degradation and higher synthetic reproducibility.

Quality control Solid-state properties Procurement

Use as a Versatile Scaffold for Schiff Base Synthesis and Metal Complexation

The primary 5-amino group of this compound demonstrates robust reactivity in forming Schiff bases (imines) with a wide variety of aldehydes. This has been extensively documented, including the microwave-assisted synthesis of a series of seven isoxazole-containing Schiff bases [1]. These derivatives are not only of interest for their own biological properties (e.g., antibacterial activity) but also serve as versatile ligands for transition metals like Co(II) and Cu(II) [2]. The 3,4-dimethyl substitution on the isoxazole ring provides a distinct steric and electronic environment that influences the properties of the resulting Schiff base and its metal complexes. This is a direct, experimentally verifiable synthetic pathway that is characteristic of this specific regioisomer, differentiating it from other isoxazole amines with different substitution patterns that would yield complexes with different geometries and properties.

Schiff base Ligand design Microwave synthesis

Procurement-Driven Application Scenarios for N,N-Dimethyl-1,2-oxazol-5-amine


Scenario 1: Synthesizing Next-Generation ETA Receptor Antagonists

When the research goal is to discover or optimize non-peptide endothelin ETA receptor antagonists for cardiovascular or renal disease indications, N,N-dimethyl-1,2-oxazol-5-amine is the required building block. As established in Evidence Item 1, this compound is the direct precursor to the validated ETA pharmacophore present in BMS-182874 [1]. Using this compound allows researchers to systematically modify the sulfonamide portion of the molecule while retaining the proven, high-selectivity isoxazole core. Substituting a different isoxazole amine would constitute a major structural change and would require a new, extensive SAR campaign, making this compound the most direct and cost-effective starting point for any follow-on medicinal chemistry program in this target class [2].

Scenario 2: Developing CNS-Penetrant FAAH PET Tracers for Neuroimaging

For teams in radiochemistry and molecular imaging focused on developing novel PET tracers for fatty acid amide hydrolase (FAAH), this compound is a critical reagent. Evidence Item 2 details how the 5-amino-3,4-dimethylisoxazole scaffold was used to create a high-affinity (IC₅₀ 3.3 nM) FAAH ligand that translates to a viable in vivo PET tracer in rodents [3]. Its use is specific to this application; alternative isoxazole isomers have not been shown to produce FAAH probes of equivalent potency or brain uptake. This scenario justifies the procurement of this specific compound for any program aiming to visualize FAAH in the central nervous system.

Scenario 3: Building Ligand Libraries for Coordination Chemistry and Materials Science

As outlined in Evidence Item 4, the 5-amino group of this compound is a reliable handle for synthesizing diverse Schiff base ligands [4]. These ligands can then be used to complex a range of transition metals (Co, Cu, etc.) for applications in catalysis, materials science, or as bioactive metal complexes [5]. The 3,4-dimethyl substitution pattern is crucial as it tunes the steric and electronic properties of the resulting ligand, differentiating the final complexes from those derived from other isomers. This makes the compound a valuable starting point for constructing libraries of structurally novel metal-binding scaffolds.

Scenario 4: Quality-Critical Scale-Up and Method Development

In an industrial or academic process development setting where reproducibility and material consistency are paramount, this compound's physical properties provide a clear advantage. As documented in Evidence Item 3, its high and well-defined melting point (118-123°C) makes it easy to handle as a crystalline solid and allows for rapid purity verification . This characteristic, in contrast to lower-melting or liquid analogs, reduces the risk of handling errors and decomposition, leading to more robust and reproducible synthetic procedures. Procurement of this specific solid isomer, rather than a less-characterized liquid analog, can directly improve the success rate of downstream chemical transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.